molecular formula C21H30O B602011 Levonorgestrel Impurity D CAS No. 32419-58-2

Levonorgestrel Impurity D

Cat. No. B602011
CAS RN: 32419-58-2
M. Wt: 298.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel Impurity D, also known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a chemical compound related to Levonorgestrel .


Chemical Reactions Analysis

While specific chemical reactions involving Levonorgestrel Impurity D are not detailed in the available literature, it’s known that Levonorgestrel and its related compounds can undergo various reactions under different conditions .

Scientific Research Applications

1. Analytical Method Development and Validation

  • Application Summary: This study aimed to develop and validate a new method for the determination of Assay and Content Uniformity of Levonorgestrel by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • Methods: The method involved the use of RP-HPLC with acetonitrile as a mobile phase and a detection wavelength of 242 nm . A C8 column was used for the analysis .
  • Results: The method was successfully developed and validated according to International Conference on Harmonization (ICH) guidelines and USP Guidelines . The method was found to be simple, precise, specific, and accurate .

2. Levonorgestrel in Contraception

  • Application Summary: Levonorgestrel is used in contraception, and its effect on oviduct ciliary beating has been studied .
  • Results: The study found that Levonorgestrel reduces ciliary motility, which could potentially increase the risk of tubal pregnancy following failure of Levonorgestrel-induced emergency contraception .

3. Intradermal Administration of Contraceptives

  • Application Summary: This study evaluates an in vitro release (IVR) medium and a medium supplemented with ex vivo human skin homogenate (SH) as potential laboratory models to investigate the dermal release characteristics of Levonorgestrel (LNG), a hormonal contraceptive .
  • Methods: The study provides details of an accompanying novel two-step liquid–liquid drug extraction procedure and sensitive reversed-phase HPLC–UV assay .
  • Results: The extraction efficiency of LNG was 91.7±3.06% from IVR medium and 84.6±1.6% from the medium supplemented with SH . The HPLC–UV methodology had a limit of quantification of 0.005 µg/mL and linearity between 0.005 and 25 µg/mL .

4. Impact of Levonorgestrel-Releasing Intrauterine System

  • Application Summary: The levonorgestrel-releasing intrauterine system (LNG-IUS) has had a wide-ranging impact on society, including decreasing the need for abortion, reducing the number of surgical sterilisation procedures performed, as well as reducing the number of hysterectomies carried out for issues such as heavy menstrual bleeding (HMB) .
  • Results: In the context of the COVID-19 pandemic, Mirena can provide a treatment option for women with gynaecological issues such as HMB without organic pathology, minimising exposure to the hospital environment and reducing waiting times for surgical appointments .

5. Adverse Effects of Levonorgestrel Emergency Oral Contraceptive

  • Application Summary: This study is a systematic review and meta-analysis of the adverse effects of Levonorgestrel when used as an emergency oral contraceptive .
  • Results: The study provides a comprehensive overview of the potential adverse effects of Levonorgestrel when used in this manner .

6. Controlling Levonorgestrel Binding and Release

  • Application Summary: This research focuses on understanding and overcoming the Levonorgestrel binding phenomenon which is critical for the ongoing development of a number of drug delivery products .
  • Results: The study provides insights into controlling the binding and release of Levonorgestrel from drug delivery systems .

Future Directions

Further studies are needed to define the impact of Levonorgestrel and its impurities on various aspects, such as its potential preventive role in ovarian cancer . Additionally, more research is needed to understand the properties and effects of Levonorgestrel Impurity D.

properties

IUPAC Name

(8R,10R,13S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17?,18+,19?,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKGWYLIJQEBP-TXCAMPLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3[C@H](C1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel Impurity D
Reactant of Route 2
Reactant of Route 2
Levonorgestrel Impurity D
Reactant of Route 3
Levonorgestrel Impurity D
Reactant of Route 4
Levonorgestrel Impurity D
Reactant of Route 5
Reactant of Route 5
Levonorgestrel Impurity D
Reactant of Route 6
Levonorgestrel Impurity D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.